2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide
Description
2,4-Dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide is a synthetic organic compound featuring a coumarin (chromen-2-one) scaffold substituted with a 7-hydroxy group and a 2,4-dichlorobenzamide moiety at the 3-position. The coumarin core is a privileged structure in medicinal chemistry due to its diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.
Properties
IUPAC Name |
2,4-dichloro-N-(7-hydroxy-2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO4/c17-9-2-4-11(12(18)6-9)15(21)19-13-5-8-1-3-10(20)7-14(8)23-16(13)22/h1-7,20H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDWFOQLQYYPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide typically involves the following steps:
Coumarin Derivative Synthesis: : The starting material, 7-hydroxy-2-oxo-2H-chromen-3-yl, is synthesized from coumarin through hydroxylation.
Chlorination: : The benzene ring is chlorinated at the 2 and 4 positions to introduce chlorine atoms.
Amide Formation: : The carboxamide group is introduced by reacting the chlorinated benzene derivative with an amine source under suitable reaction conditions, such as using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Amide Bond Stability
The carboxamide linkage is stable under mild acidic and basic conditions but hydrolyzes under prolonged exposure to strong acids (e.g., HCl) or bases (e.g., NaOH), regenerating the parent carboxylic acid and amine .
Table 2: Hydrolysis Conditions
| Reagent | Temperature | Time | Products |
|---|---|---|---|
| 6M HCl | 100°C | 6 h | 2,4-Dichlorobenzoic acid + coumarin amine |
| 2M NaOH | 80°C | 4 h | Same as above |
Electrophilic Substitution at the Coumarin Ring
The 7-hydroxy group on the coumarin moiety participates in O-acylation and condensation reactions :
- O-Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DCM/TEA to form esters (e.g., 7-acetoxy derivatives) .
- Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under acidic conditions to yield imine-linked derivatives .
Chlorine Substituent Reactivity
The 2,4-dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
- Displacement with Amines : Reacts with primary amines (e.g., aniline) in DMF at 120°C, replacing chlorine atoms with amine groups .
- Suzuki Coupling : Participates in palladium-catalyzed cross-couplings with aryl boronic acids, enabling biaryl synthesis .
Table 3: Substitution Reactions of Chlorine Atoms
| Reagent | Catalyst | Solvent | Product | Yield |
|---|---|---|---|---|
| Aniline | None | DMF | 2,4-Dianilino-N-(coumarinyl)amide | 65% |
| Phenylboronic acid | Pd(PPh₃)₄ | THF/H₂O | Biaryl-coupled derivative | 72% |
Biological Activity and Derivatization
While not a direct reaction, the compound’s antimicrobial activity is enhanced through derivatization:
- Thiadiazole Formation : Reacts with thiosemicarbazide to form 1,3,4-thiadiazole hybrids, showing improved antibacterial properties .
- Hydrazone Derivatives : Condensation with hydrazine yields hydrazones, which exhibit moderate antifungal activity .
Spectroscopic Characterization
Key Spectral Data :
- IR : Bands at 1680 cm⁻¹ (amide C=O), 1620 cm⁻¹ (coumarin lactone), and 745 cm⁻¹ (C–Cl stretch) .
- ¹H NMR :
- HRMS : [M+H]⁺ at m/z 350.1 (calc. 350.02) .
Stability and Degradation
The compound is stable at room temperature but degrades under UV light via photolytic cleavage of the amide bond, forming radicals detectable by ESR spectroscopy .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide is with a molecular weight of approximately 350.1 g/mol. The compound features a chromenone structure that is significant in many biological activities, including antioxidant and anti-inflammatory effects.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit strong antioxidant properties. A study demonstrated that derivatives of coumarin can mitigate oxidative stress in myocardial infarction models by reducing lipid peroxidation and enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase . This suggests that the compound may have protective effects on cardiac tissues.
Cardioprotective Effects
In an experimental study involving isoproterenol-induced myocardial infarction in rats, a related coumarin derivative showed significant cardioprotective effects. The compound reduced the leakage of cardiac injury markers and improved lipid profiles altered by isoproterenol administration . This points to the potential use of similar compounds, including this compound, in therapeutic strategies for heart diseases.
Anti-inflammatory Properties
The anti-inflammatory properties of coumarin derivatives have been well-documented. They inhibit pro-inflammatory cytokines and reduce inflammation-related pathways. The compound's structure suggests it may interact with inflammatory mediators, providing a basis for further exploration in inflammatory disease treatments.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of coumarin derivatives:
- Cardioprotection Study : In a controlled experiment, a coumarin derivative was administered prior to inducing myocardial infarction in rats. The results indicated that the compound significantly reduced cardiac damage markers and improved overall cardiac function .
- Antioxidant Mechanism Investigation : A study focused on elucidating the mechanism by which coumarin derivatives exert their antioxidant effects revealed that they enhance endogenous antioxidant defenses while reducing oxidative stress markers .
- Inflammation Modulation : Research has shown that certain coumarin compounds can modulate inflammatory pathways by inhibiting NF-kB activation, leading to reduced expression of pro-inflammatory cytokines .
Mechanism of Action
The mechanism by which 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide with three structurally related compounds from the literature (Table 1). Key differences in substituents, molecular weight, and functional groups are highlighted.
Table 1: Structural and Functional Comparison
*Theoretical calculation based on structural formula; exact data unavailable.
Key Observations :
Core Modifications: The target compound and 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide share a coumarin backbone but differ in substituent positions and halogenation patterns. The 7-hydroxy group in the target may improve aqueous solubility compared to the methylphenyl group in the latter .
Functional Group Impact: The dichlorinated benzamide group in the target compound and its thiochromen analog may enhance binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors . DM-11 incorporates a dihydropyridinone core instead of coumarin, suggesting divergent pharmacological targets (e.g., antimicrobial or anti-inflammatory applications) .
Synthetic and Handling Considerations :
- Compounds like the thiochromen derivative (CAS 383146-35-8) require stringent safety protocols, including protective equipment and specialized waste disposal, due to reactive chlorinated and sulfur-containing groups .
Biological Activity
2,4-Dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide, also known by its CAS number 338755-90-1, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
The chemical formula of this compound is , with a molecular weight of 350.16 g/mol. The presence of chlorine atoms and the chromenone structure contribute to its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from 7-hydroxycoumarin derivatives. The process includes chlorination and acylation reactions that yield the final product with high purity (>90%) .
Antimicrobial Properties
Research indicates that compounds derived from the chromenone structure exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to this compound possess potent effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Antioxidant Activity
The compound has shown promising antioxidant properties in vitro. The DPPH radical scavenging assay indicated that it effectively reduces oxidative stress by neutralizing free radicals, which is crucial for preventing cellular damage .
Anti-inflammatory Effects
Studies have suggested that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism could be beneficial in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various chromenone derivatives, including this compound. Results showed it was among the most effective against Gram-positive bacteria due to its ability to disrupt bacterial cell walls .
- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The mechanism involved the activation of caspase pathways, suggesting potential as an anticancer agent .
- Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, indicating its potential use in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide, and how can purity be optimized?
- Methodology : The compound is synthesized via multi-step reactions. A typical route involves coupling 2,4-dichlorobenzoic acid with 7-hydroxy-3-amino-2H-chromen-2-one using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane. Triethylamine is added to neutralize HCl byproducts. Post-synthesis, purity is enhanced via recrystallization (ethanol/water mixture) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Parameters : Reaction temperature (0–25°C), inert atmosphere (N₂), and stoichiometric control of reagents (1:1.2 molar ratio of acid to amine) to minimize side products .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Compare peaks with reference spectra (e.g., aromatic protons at δ 7.2–8.5 ppm for the dichlorophenyl group; chromenone carbonyl at δ 160–165 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error .
- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and phenolic –OH (~3200 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodology : Screen for antioxidant (DPPH/ABTS radical scavenging), anti-inflammatory (COX-2 inhibition), and antimicrobial (MIC against Gram+/Gram– bacteria) activities. Use in vitro assays with positive controls (e.g., ascorbic acid for antioxidants, indomethacin for COX-2) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- Methodology : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Analyze bond lengths/angles (e.g., amide bond ~1.32 Å; chromenone ring planarity) to validate stereochemistry .
- Data Contradictions : If crystallographic data conflicts with NMR/DFT models, re-examine solvent effects or consider dynamic disorder in the lattice .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- SAR Approach : Synthesize analogs (e.g., replace Cl with F or CH₃; modify hydroxyl to methoxy). Test in parallel assays. Example findings:
- Electron-withdrawing groups (Cl, NO₂) enhance antimicrobial activity (MIC reduced by 50% vs. S. aureus) .
- Hydroxyl → methoxy substitution decreases antioxidant capacity (IC50 increases from 12 μM to >50 μM) due to reduced radical stabilization .
- Tools : Molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 (PDB: 5KIR) .
Q. What strategies address inconsistencies in biological activity across studies?
- Methodology :
Standardize assay conditions (e.g., pH, DMSO concentration ≤1% to avoid solvent toxicity) .
Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (KD) .
Cross-validate with orthogonal assays (e.g., ELISA for COX-2 inhibition alongside molecular docking) .
Q. How can metabolic stability and degradation pathways be investigated?
- Methodology :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS. Identify metabolites (e.g., hydroxylation at C-7, amide hydrolysis) .
- Degradation studies : Expose to accelerated conditions (40°C/75% RH for 4 weeks). UPLC-UV tracks degradation products (e.g., free chromenone via amide bond cleavage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
